

Structural Confirmation Guide: 4,5-Dibromo-2-hydroxybenzaldehyde[1][2]

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Compound of Interest

Compound Name: 4,5-Dibromo-2-hydroxybenzaldehyde
CAS No.: 156089-67-7
Cat. No.: B3034314

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Executive Summary

4,5-Dibromo-2-hydroxybenzaldehyde is a specialized halogenated salicylaldehyde derivative often utilized as a precursor for Schiff base ligands, antifungal agents, and metallo-supramolecular assemblies.[1][2][3]

The primary challenge in verifying this structure is regioisomerism.[2] Direct bromination of salicylaldehyde predominantly yields the 3,5-dibromo isomer due to the directing effects of the hydroxyl group.[1][2] The 4,5-dibromo isomer is typically synthesized via specific routes (e.g., Reimer-Tiemann reaction of 3,4-dibromophenol), making the exclusion of the 3,5-isomer and 3,4-isomer critical.[1][2]

This guide outlines a definitive confirmation protocol, prioritizing ¹H NMR spectroscopy as the primary discriminator due to unique spin-spin coupling patterns that distinguish it from its isomers.[1][2]

Part 1: Strategic Comparison of Analytical Methods

For a researcher needing to confirm this specific regioisomer, not all analytical methods offer equal value.^[2] The following matrix compares the efficacy of standard techniques.

Method	Specificity for Isomers	Speed	Resource Cost	Verdict
1H NMR	High (Definitive)	Fast (<1 hr)	Low	Primary Method. Distinguishes isomers via coupling constants (ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">-values).[2]
Mass Spectrometry (MS)	Low	Fast	Medium	Supporting. Confirms formula (pattern) but fails to distinguish 3,5- vs 4,5- isomers.[2]
IR Spectroscopy	Low	Fast	Low	Supporting. Confirms functional groups (-CHO, -OH) but fingerprints are ambiguous for isomers.[2]
X-ray Crystallography	Absolute	Slow (Days)	High	Gold Standard. Use only if NMR is inconclusive or for publication-quality structural proof.[2]

Why Mass Spectrometry is Insufficient

While MS will show the characteristic isotopic pattern of a dibrominated compound (1:2:1 ratio for ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">

and

), the fragmentation patterns of 3,5-dibromo and 4,5-dibromo isomers are nearly identical.[2] Do not rely on MS alone for structural assignment.

Part 2: Technical Deep Dive – The NMR Logic

The definitive proof of the 4,5-substitution pattern lies in the aromatic region of the proton NMR spectrum.[2] You must analyze the coupling constants (

) of the remaining protons on the benzene ring.[2]

The Structural Logic[1][2]

- Target (4,5-dibromo): Protons are located at positions 3 and 6.[1][2] These protons are para to each other.[2]
- Common Impurity (3,5-dibromo): Protons are located at positions 4 and 6.[1][2] These protons are meta to each other.[2]

Data Interpretation Table

Feature	4,5-Dibromo-2-hydroxybenzaldehyde (Target)	3,5-Dibromo-2-hydroxybenzaldehyde (Alternative)
Proton Positions	H3 and H6	H4 and H6
Spatial Relationship	Para (Opposite sides)	Meta (Separated by one carbon)
Coupling Constant ()	~0 Hz (Singlets)	2.0 – 3.0 Hz (Doublets)
Signal Appearance	Two distinct singlets	Two doublets

Expert Insight: In the 4,5-isomer, the para-coupling is often too small to resolve on standard 300/400 MHz instruments, resulting in sharp singlets.[1][2] If you see a clear splitting of ~2.5 Hz, you have synthesized the wrong isomer (likely the 3,5-derivative).[2]

Part 3: Experimental Protocol

Sample Preparation (Purification)

Before analysis, ensure the sample is free of synthetic precursors (e.g., 3,4-dibromophenol).[2]

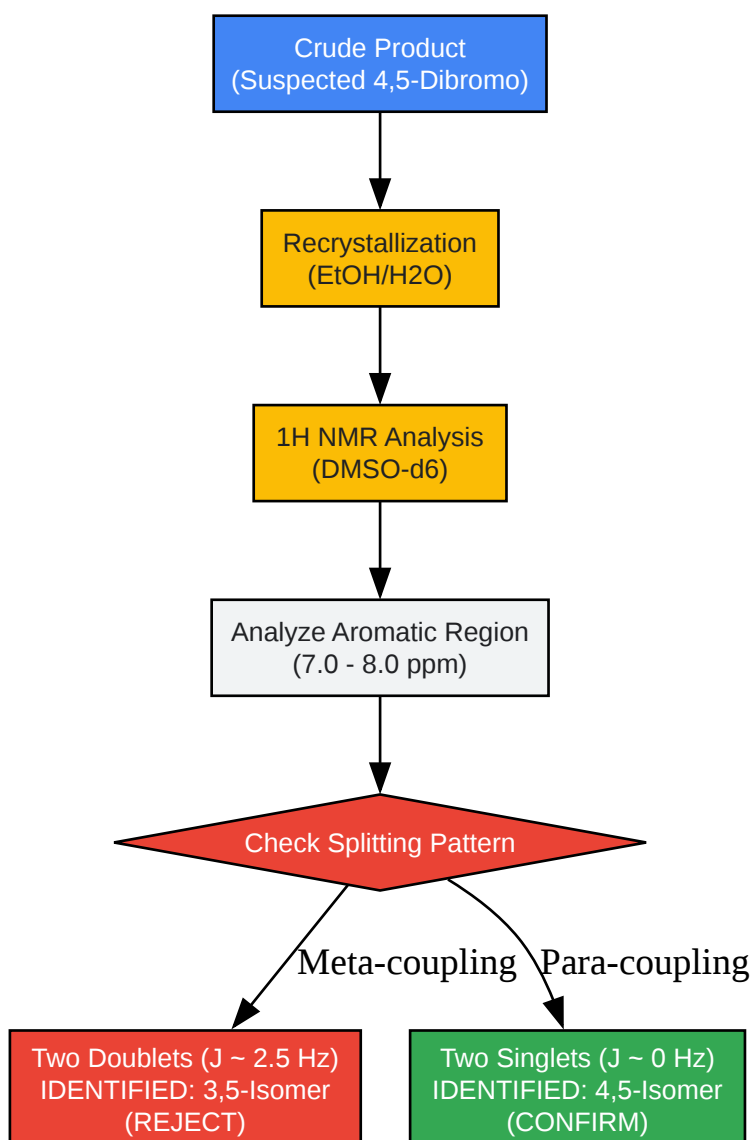
- Recrystallization: Dissolve crude solid in hot Ethanol/Water (1:1) or Glacial Acetic Acid.[2]
- Cooling: Allow to cool slowly to room temperature to form needles.[2]
- Washing: Wash crystals with cold water to remove residual phenol.[2]
- Drying: Vacuum dry at 40°C for 4 hours.

NMR Acquisition

- Solvent: DMSO-d6 is preferred over CDCl3.[1][2]
 - Reason: DMSO-d6 disrupts intermolecular hydrogen bonding, often allowing the phenolic -OH proton to appear as a sharp, distinct singlet downfield (>10 ppm), which aids in integration.[1][2]
- Concentration: ~10 mg in 0.6 mL solvent.[2]
- Scans: 16–32 scans are sufficient.[2]

Workflow Visualization

The following diagram illustrates the decision logic for confirming the structure.

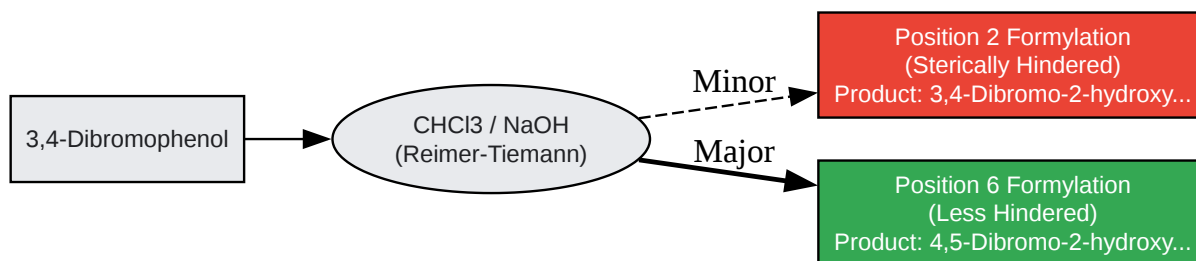


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Figure 1: Analytical workflow for distinguishing regioisomers of dibromosalicylaldehyde.

Part 4: Synthetic Context & Pathway Verification[1] [2]

To further validate your product, cross-reference your synthesis method. The Reimer-Tiemann reaction is the standard route for the 4,5-isomer, but it has regioselectivity issues.[2]



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Figure 2: Regioselectivity in the synthesis of **4,5-dibromo-2-hydroxybenzaldehyde**.

Note: The starting material 3,4-dibromophenol directs the incoming formyl group primarily to the ortho position that is least sterically hindered (Position 6), yielding the desired 4,5-dibromo product.^{[1][2]} If you started with Salicylaldehyde and brominated it directly, you almost certainly have the 3,5-isomer.^{[1][2]}

References

- Reimer-Tiemann Reaction Mechanism & Selectivity
 - Wynberg, H. (1960).^[2] The Reimer-Tiemann Reaction. *Chemical Reviews*, 60(2), 169–184.^[2] ^[2]
- NMR Coupling Constants in Aromatic Systems
 - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).^[2] *Spectrometric Identification of Organic Compounds*. John Wiley & Sons.^[2] (Standard reference for vs coupling values).
- Characterization of Brominated Salicylaldehydes
 - Comparison data derived from SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST), Japan.^[2] ^[2]

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Sources

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- 2. Buy 2,3-Dibromo-4,5-dihydroxybenzaldehyde (EVT-448114) | 14045-41-1 [\[evitachem.com\]](#)
- 3. 4-Hydroxybenzaldehyde - [Wikipedia \[en.wikipedia.org\]](#)
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